G6PDi-1
Overview
Description
G6PDi-1 is a potent, reversible, and non-competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD). This enzyme plays a crucial role in the oxidative part of the pentose phosphate pathway, which is essential for producing nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is vital for reductive biosynthesis and antioxidative defense mechanisms in cells .
Mechanism of Action
Target of Action
The primary target of G6PDi-1 is glucose-6-phosphate dehydrogenase (G6PDH) . G6PDH is the first and rate-limiting enzyme of the oxidative part of the pentose phosphate pathway (PPP), which plays a crucial role in providing NADPH for antioxidative defense and reductive biosyntheses .
Mode of Action
This compound acts as a reversible and non-competitive inhibitor of G6PDH . It efficiently inhibits G6PDH activity in lysates of various cell cultures . Half-maximal inhibition is observed for 100 nM this compound .
Biochemical Pathways
This compound affects the pentose phosphate pathway (PPP) . G6PDH, the enzyme inhibited by this compound, catalyzes the first step of the oxidative part of the PPP . This pathway is responsible for the conversion of glucose-6-phosphate (G6P) to 6-phosphogluconolactone, which is then hydrolyzed to 6-phosphogluconate . The PPP is crucial for the regeneration of NADPH, which is needed as an electron donor for reductive biosyntheses and antioxidative processes .
Result of Action
This compound depletes NADPH most strongly in lymphocytes . In neutrophils, it suppresses respiratory burst . It also impairs processes that depend on PPP-derived NADPH such as cellular NQO1-dependent WST1 reduction and cellular GSH regeneration from GSSG during oxidative stress in cultured astrocytes .
Action Environment
The action of this compound can be influenced by the type of cells it interacts with. For instance, it depletes NADPH most strongly in lymphocytes , and its effects are more pronounced in T cells than in macrophages . The environment within which this compound operates can therefore significantly influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G6PDi-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Subsequent steps involve introducing specific functional groups that are crucial for the inhibitory activity of the compound. These modifications are often achieved through reactions like halogenation, nitration, or sulfonation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations. The process would also involve purification steps such as crystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
G6PDi-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce various analogs with modified functional groups .
Scientific Research Applications
G6PDi-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the pentose phosphate pathway and its role in cellular metabolism.
Biology: Researchers use this compound to investigate the role of glucose-6-phosphate dehydrogenase in different cell types, including its impact on cell proliferation and survival.
Medicine: this compound is explored for its potential therapeutic applications, particularly in diseases where oxidative stress and NADPH production are critical factors, such as cancer and neurodegenerative diseases.
Industry: The compound is used in the development of new drugs and therapeutic agents, as well as in the study of metabolic pathways in industrial biotechnology
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone (DHEA): Another inhibitor of glucose-6-phosphate dehydrogenase, but less potent compared to G6PDi-1.
6-Aminonicotinamide: An inhibitor that affects the pentose phosphate pathway but has a different mechanism of action.
Uniqueness of this compound
This compound is unique due to its high potency and specificity for glucose-6-phosphate dehydrogenase. Its reversible and non-competitive inhibition mechanism allows for precise control over enzyme activity, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWCHVCZOGGQQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does G6PDi-1 interact with its target and what are the downstream effects?
A: this compound (4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile) is a cell-active inhibitor of glucose-6-phosphate dehydrogenase (G6PD) [, , ]. This enzyme is the rate-limiting step in the pentose phosphate pathway (PPP), which is the main producer of NADPH in the cytosol []. By inhibiting G6PD, this compound disrupts the PPP and reduces NADPH availability. This impacts several cellular processes, including de novo lipogenesis, antioxidant defense, and the production of (R)-2-hydroxyglutarate [(R)-2-HG] in IDH1-mutant cancer cells [].
Q2: Why are IDH1-mutant glioma cells particularly sensitive to this compound?
A: Research suggests that IDH1-mutant glioma cells exhibit increased reliance on the PPP []. This heightened dependence likely stems from the mutant IDH1 enzyme's need for NADPH to convert α-ketoglutarate (αKG) to (R)-2-HG []. This metabolic alteration renders IDH1-mutant cells more susceptible to G6PD inhibition by this compound, leading to decreased viability and increased cell death compared to their wild-type counterparts [].
Q3: What are the implications of the observed correlation between G6PD expression and survival in IDH1-mutant glioma patients?
A: Analysis of the TCGA lower-grade glioma dataset revealed a correlation between elevated G6PD expression and poorer overall survival in IDH1-mutant patients []. This finding further supports the concept that IDH1-mutant gliomas are highly reliant on G6PD activity for survival, making it a potential therapeutic target [].
Q4: What analytical methods are employed to study the effects of this compound?
A: Various techniques are used to investigate the effects of this compound, including cell viability assays (e.g., IC50 determination using propidium iodide uptake), gene knockout experiments, electrophysiological recordings in brain slices, measurement of intracellular ROS levels, assessment of glucose/oxygen consumption, and analysis of NAD(P)H levels [, ]. These methods provide insights into the cellular and physiological consequences of G6PD inhibition by this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.